(Z)-[1-Amino-2-(3,4-dichlorophenyl)ethylidene]amino 2H-1,3-benzodioxole-5-carboxylate
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Overview
Description
(Z)-[1-Amino-2-(3,4-dichlorophenyl)ethylidene]amino 2H-1,3-benzodioxole-5-carboxylate is a complex organic compound that features a combination of aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[1-Amino-2-(3,4-dichlorophenyl)ethylidene]amino 2H-1,3-benzodioxole-5-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the Amino Group:
Formation of the (Z)-Ethylidene Group: This is achieved through condensation reactions, often using aldehydes or ketones as starting materials.
Final Coupling: The final step involves coupling the dichlorophenyl and benzodioxole moieties under specific conditions to ensure the formation of the desired (Z)-isomer.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and ethylidene groups.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro groups to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the dichlorophenyl and benzodioxole moieties suggests potential interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests possible applications in the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound may be used in the synthesis of advanced materials, such as polymers or coatings, due to its aromatic and functional group content.
Mechanism of Action
The mechanism of action of (Z)-[1-Amino-2-(3,4-dichlorophenyl)ethylidene]amino 2H-1,3-benzodioxole-5-carboxylate involves its interaction with specific molecular targets. The dichlorophenyl group may interact with hydrophobic pockets in proteins, while the benzodioxole moiety may form hydrogen bonds or π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- (Z)-[1-Amino-2-(3,4-dichlorophenyl)ethylidene]amino 2H-1,3-benzodioxole-5-carboxylate
- (E)-[1-Amino-2-(3,4-dichlorophenyl)ethylidene]amino 2H-1,3-benzodioxole-5-carboxylate
- (Z)-[1-Amino-2-(3,4-dichlorophenyl)ethylidene]amino 2H-1,3-benzodioxole-4-carboxylate
Uniqueness
The (Z)-isomer of this compound is unique due to its specific spatial arrangement, which can influence its reactivity and interactions with biological targets. This isomer may exhibit different biological activities compared to its (E)-isomer or other positional isomers.
Properties
IUPAC Name |
[(Z)-[1-amino-2-(3,4-dichlorophenyl)ethylidene]amino] 1,3-benzodioxole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O4/c17-11-3-1-9(5-12(11)18)6-15(19)20-24-16(21)10-2-4-13-14(7-10)23-8-22-13/h1-5,7H,6,8H2,(H2,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGQPUJILOJCKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)ON=C(CC3=CC(=C(C=C3)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)O/N=C(/CC3=CC(=C(C=C3)Cl)Cl)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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